1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-
Description
Significance of Tetrazole-Pyrrolidine Hybrid Scaffolds in Medicinal Chemistry
The strategic combination of tetrazole and pyrrolidine (B122466) rings into a single molecular entity, known as a hybrid scaffold, is a well-regarded approach in medicinal chemistry. This strategy aims to develop novel molecules with enhanced biological activity and improved pharmacological profiles. isfcppharmaspire.comnih.gov The pyrrolidine ring is a common feature in many natural products and FDA-approved drugs, recognized for its favorable conformational properties that facilitate specific interactions with biological targets. nih.gov When combined with a tetrazole ring, a synthetic heterocycle known for its metabolic stability and ability to participate in various noncovalent interactions, the resulting hybrid can exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. isfcppharmaspire.comnih.govtandfonline.comresearchgate.net Researchers have synthesized and evaluated various tetrazole derivatives bearing a pyrrolidine scaffold, demonstrating their potential in developing new therapeutic agents. nih.gov
Role of Tetrazoles as Bioisosteres of Carboxylic Acids and Amide Bonds in Drug Design
A primary reason for the prevalence of the tetrazole moiety in drug design is its function as a bioisostere for the carboxylic acid group. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a parent compound. The 5-substituted-1H-tetrazole ring has a pKa value similar to that of a carboxylic acid, allowing it to exist in its anionic form at physiological pH and mimic the ionic interactions of a carboxylate. nih.govmdpi.com
Key advantages of using a tetrazole in place of a carboxylic acid include:
Metabolic Stability : Tetrazoles are resistant to many biological transformations that carboxylic acids can undergo. tandfonline.com
Increased Lipophilicity : The tetrazole ring is generally more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral bioavailability. acs.orgresearchgate.net
Enhanced Target Binding : The delocalized charge over the larger surface area of the tetrazole ring can be favorable for ligand-protein recognition. acs.org
| Feature | Carboxylic Acid | 5-Substituted 1H-Tetrazole |
| pKa | ~4-5 | ~4.5-5.0 mdpi.com |
| Acidity | Comparable | Comparable nih.gov |
| Metabolic Profile | Susceptible to biological transformations | Generally high metabolic stability tandfonline.com |
| Lipophilicity | Lower | Higher (anionic form is ~10x more lipophilic than carboxylate) acs.orgresearchgate.net |
Furthermore, 1,5-disubstituted tetrazoles can also serve as bioisosteres of cis-amide bonds, offering a conformationally restricted and more stable alternative to the peptide linkage in peptidomimetic drug design. nih.gov
Impact of Chiral Pyrrolidine Moieties in Asymmetric Synthesis and Biological Systems
The inclusion of the (2S)-2-pyrrolidinyl- moiety introduces a defined stereocenter into the molecule, which is of critical importance in both synthetic chemistry and pharmacology. Chirality is fundamental to biological recognition, as enzymes and receptors are themselves chiral, leading to stereospecific interactions with drug molecules.
In the field of asymmetric synthesis , chiral pyrrolidine derivatives, most notably the amino acid proline and its analogues, are foundational organocatalysts. mdpi.com They are highly effective in promoting a variety of stereoselective transformations, such as aldol (B89426) and Mannich reactions, by forming chiral enamines or iminium ions as transient intermediates. mdpi.comresearchgate.net Replacing the carboxylic acid of proline with a tetrazole has been shown to create superior catalysts that can outperform proline in terms of yield, enantioselectivity, and catalyst loading, partly due to improved solubility in organic media. nih.gov
From a biological standpoint , the specific three-dimensional arrangement of the pyrrolidine ring dictates how the molecule fits into the binding site of a biological target. The (2S) configuration ensures a precise spatial orientation of the tetrazole ring and any other substituents, which is crucial for achieving high-affinity binding and biological efficacy. The stereoselective synthesis of such chiral pyrrolidines is a significant area of research, with various methods developed to construct these vital heterocyclic motifs. acs.orgnih.gov
Overview of 1,5-Disubstituted 1H-Tetrazole Architectures
The substitution pattern on the tetrazole ring significantly influences its properties. In 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-, the ring is disubstituted at the 1- and 5-positions. This specific arrangement is synthetically important as it defines the tautomeric form of the heterocycle and provides two distinct vectors for chemical modification. The substituent at the N-1 position (the methyl group) and the C-5 position (the pyrrolidinyl group) can be independently varied to modulate the molecule's steric, electronic, and pharmacokinetic properties.
The synthesis of 1,5-disubstituted tetrazoles is well-established, often proceeding through multicomponent reactions like the Ugi-azide reaction or via cycloaddition of azides to nitriles followed by N-alkylation. nih.govmdpi.com This architecture has been incorporated into a variety of biologically active compounds. For instance, 1,5-disubstituted tetrazoles have been developed as potent antiproliferative agents that inhibit tubulin polymerization and as small-molecule antagonists of the PD-1/PD-L1 immune checkpoint pathway in cancer immunotherapy. nih.govrsc.org The defined and rigid nature of the 1,5-disubstituted tetrazole scaffold makes it an attractive platform for the rational design of new therapeutic agents. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-[(2S)-pyrrolidin-2-yl]tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-11-6(8-9-10-11)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYHOPWOOCUMTP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731921 | |
| Record name | 1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920748-40-9 | |
| Record name | 1-Methyl-5-[(2S)-pyrrolidin-2-yl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Tetrazole, 1 Methyl 5 2s 2 Pyrrolidinyl and Analogous Structures
General Synthetic Routes to 5-Substituted 1H-Tetrazoles
The formation of the 5-substituted 1H-tetrazole ring is the foundational step in synthesizing the target compound and its analogs. This is most commonly achieved through the cycloaddition of an azide (B81097) source with a nitrile precursor.
The [3+2] cycloaddition reaction between an organic nitrile and an azide is the most prominent and efficient method for constructing the 5-substituted 1H-tetrazole ring system. nih.govacs.orgthieme-connect.com This reaction, often referred to as a Huisgen cycloaddition, involves the union of a 1,3-dipole (the azide) with a dipolarophile (the nitrile) to form the five-membered tetrazole ring. researchgate.net
Initially, this synthesis utilized highly toxic and explosive hydrazoic acid. thieme-connect.com To improve safety and practicality, modern methods employ more stable azide sources, such as sodium azide (NaN₃) or azidotrimethylsilane (B126382) (TMSN₃). scielo.org.zanih.gov The reaction typically requires elevated temperatures and can be sluggish, which has prompted the development of various catalytic systems to enhance reaction rates and yields under milder conditions. acs.org The general mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile, followed by cyclization to form the tetrazole anion, which is subsequently protonated during workup to yield the 1H-tetrazole. nih.gov
For the synthesis of a 5-(pyrrolidinyl)-tetrazole, the starting material would be a 2-cyanopyrrolidine derivative. The reaction would proceed as follows:
Scheme 1: General Azide-Nitrile [3+2] Cycloaddition

To overcome the high activation energy often associated with the azide-nitrile cycloaddition, various catalysts are employed to facilitate the reaction under milder conditions and improve yields. acs.org These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org
Lewis Acid Catalysis: A wide range of Lewis acids have been proven effective in catalyzing tetrazole formation. Metal salts, particularly those involving zinc, copper, cobalt, and aluminum, are commonly used. acs.orgorganic-chemistry.orgscielo.br For instance, zinc salts like ZnBr₂ or ZnCl₂ can coordinate to the nitrogen atom of the nitrile. nih.gov This coordination increases the electrophilicity of the nitrile carbon, thereby lowering the energy barrier for the azide attack. nih.govresearchgate.net Other effective Lewis acid catalysts include indium(III) chloride, antimony trioxide, and various nanoparticle-based catalysts like nano-TiCl₄·SiO₂. scielo.org.zaorganic-chemistry.orgtandfonline.com
| Catalyst System | Substrate Scope | Typical Conditions | Yield (%) | Reference |
| ZnCl₂ | Aromatic & Aliphatic Nitriles | Isopropanol, Reflux | Very Good | organic-chemistry.org |
| CuSO₄·5H₂O | Aryl Nitriles | DMSO, Mild Conditions | Good to Excellent | scielo.br |
| Co(II)-complex | Aryl & Aliphatic Nitriles | DMSO, 110 °C | Excellent | acs.org |
| Silica Sulfuric Acid | Benzonitriles | DMF, Reflux | 72-95 | nih.govnih.gov |
| Sb₂O₃ | Aromatic & Aliphatic Nitriles | DMF, 120-125 °C | Good | tandfonline.com |
Organocatalysis: In addition to metal-based catalysts, certain organic molecules can catalyze the formation of tetrazoles. L-proline has been identified as an environmentally benign and cost-effective organocatalyst for the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles. organic-chemistry.org The catalytic cycle is believed to involve the activation of the nitrile through hydrogen bonding interactions. Chiral tetrazole derivatives themselves, particularly those bearing a pyrrolidine (B122466) scaffold, have also been developed as organocatalysts for various asymmetric reactions, highlighting the utility of this structural motif in catalysis. rsc.orgacs.orgnih.govacs.org
Strategies for N-Alkylation of Tetrazole Rings (e.g., N1-Methylation)
Once the 5-substituted 1H-tetrazole is formed, the next critical step in synthesizing the target compound is the alkylation of the tetrazole ring, specifically N1-methylation. A significant challenge in this step is controlling the regioselectivity. The tetrazole anion is ambidentate, meaning alkylation can occur at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers. researchgate.net
The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the type of alkylating agent used, the solvent, and the counter-ion. mdpi.comrsc.org Generally, the N2 position is considered more nucleophilic, often leading to the 2,5-disubstituted product as the major isomer. rsc.org However, the desired product for this synthesis is the N1-alkylated isomer.
Strategies to achieve regioselective N1-alkylation include:
Steric Hindrance: Using bulky substituents on the C5-pyrrolidinyl ring or employing bulky alkylating agents can sterically hinder the N2 position, favoring attack at the less hindered N1 position.
Directed Alkylation: The use of protecting groups on the pyrrolidine nitrogen can influence the direction of alkylation.
Reaction Conditions: Optimization of solvents and bases can alter the N1/N2 ratio. For example, the diazotization of aliphatic amines can generate transient alkyl diazonium intermediates that act as alkylating agents, with regioselectivity dependent on the substitution mechanism (Sₙ1 vs. Sₙ2). rsc.org
Asymmetric Synthesis of Chiral Pyrrolidinyl-Tetrazole Derivatives
The synthesis of 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- requires the use of an enantiomerically pure starting material, typically (S)-proline or a derivative thereof. The chirality of the pyrrolidine ring is established early and carried through the synthetic sequence.
One common route begins with a protected form of L-proline, such as Cbz-L-proline. orgsyn.org The carboxylic acid is converted into a nitrile group, for example, via dehydration of the corresponding primary amide. orgsyn.org This chiral 2-cyanopyrrolidine derivative then undergoes the [3+2] cycloaddition to form the tetrazole ring, preserving the stereocenter.
Alternatively, multicomponent reactions, such as the azido-Ugi reaction, provide a pathway to synthesize tetrazole-derived cyclic amines. acs.orgnih.gov Asymmetric versions of these reactions, employing chiral catalysts, can establish the stereocenter during the formation of the scaffold. nih.gov For instance, a chiral Mg(II)-N,N'-dioxide catalyst has been used to achieve enantioselective addition of isocyanides in multicomponent reactions that produce enantioenriched tetrazole derivatives. nih.gov
Furthermore, chiral 5-(pyrrolidin-2-yl)tetrazoles are valuable as organocatalysts themselves, serving as effective proline surrogates in various asymmetric transformations like the Biginelli reaction. researchgate.netnih.gov
Regioselective Synthesis of 1,5-Disubstituted Tetrazoles
Several one-pot procedures have been developed to streamline the synthesis of 1,5-disubstituted tetrazoles. For example, a one-pot 1,3-dipolar cycloaddition/diazotization sequence starting from nitriles allows for the direct formation of the C5-substituent followed by N-alkylation. organic-chemistry.org Another approach involves the Ugi-azide reaction, a four-component reaction that can rapidly generate complex 1,5-disubstituted tetrazoles. nih.gov
In the context of synthesizing 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-, the most direct route involves the synthesis of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole followed by a carefully optimized methylation reaction that favors the formation of the N1-methyl isomer over the N2-methyl isomer.
| Method | Description | Key Feature | Reference |
| Two-Step Synthesis | Formation of 5-substituted tetrazole, followed by N-alkylation. | Requires careful control of regioselectivity in the second step. | rsc.org |
| Condensation Reaction | Condensation of an aniline, triethyl orthoformate, and sodium azide. | Efficient one-step procedure for 1-aryl-substituted tetrazoles. | nih.gov |
| Ugi-Azide Reaction | Four-component reaction of an aldehyde/ketone, amine, isocyanide, and TMSN₃. | Rapid generation of molecular diversity. | nih.gov |
| Cycloaddition/Diazotization | One-pot sequence starting from nitriles and aliphatic amines. | Streamlines synthesis by combining ring formation and alkylation. | organic-chemistry.org |
Derivatization and Functionalization Approaches for Pyrrolidinyl-Tetrazole Scaffolds
Once the core 1-methyl-5-(pyrrolidin-2-yl)-tetrazole scaffold is synthesized, further derivatization can be performed to create a library of analogous compounds. Functionalization can be targeted at several positions:
Pyrrolidine Ring Nitrogen: The secondary amine of the pyrrolidine ring is a prime site for modification. It can undergo a variety of reactions, including N-alkylation with different alkyl halides, N-acylation to form amides, or reductive amination. For instance, new tetrazole derivatives have been synthesized via N-alkylation of 2-arylpyrrolidines with 1-(3-chloropropyl)-5-aryl-2H-tetrazoles. nih.govresearchgate.net
Pyrrolidine Ring Carbon Skeleton: While more complex, modifications to the pyrrolidine ring itself are possible, such as introducing substituents at the 3, 4, or 5 positions, often by starting with a substituted proline derivative.
Tetrazole C5-Substituent: The bond connecting the pyrrolidine and tetrazole rings is generally stable. However, C-H functionalization of alkyl groups at the C5 position of the tetrazole ring has been reported, suggesting that modification of the pyrrolidinyl substituent itself might be possible under specific conditions. nih.gov This approach, analogous to the α-functionalization of carboxylates, remains relatively unexplored but holds potential for creating novel analogs. nih.gov
These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this class of compounds by modifying the steric and electronic properties of the pyrrolidine moiety.
Biological Activities and Pharmacological Relevance Preclinical and in Vitro Studies
Antimicrobial Potential (Antibacterial and Antifungal Activity)
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Tetrazole derivatives, particularly those incorporating a pyrrolidine (B122466) moiety, have demonstrated promising activity against a range of microbial species.
Antifungal Activity:
Research has highlighted the potential of tetrazole derivatives bearing a pyrrolidine scaffold as antifungal agents, particularly against Candida albicans, a common cause of opportunistic fungal infections. nih.govnih.gov In one study, a series of new tetrazole derivatives with a pyrrolidine moiety were synthesized and evaluated for their effectiveness against C. albicans. nih.gov The most potent of these compounds, 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole, demonstrated significant antifungal activity. nih.gov Further investigation into the mechanism of action revealed that this compound induced necrotic cell death in C. albicans by interacting with the fungal membrane. nih.gov This was supported by observed mitochondrial damage and reduced adhesion to human epithelial cells. nih.gov Notably, some of the tested tetrazole-pyrrolidine derivatives showed minimal toxicity against mammalian cell lines, suggesting a degree of selectivity. nih.govnih.gov
Antibacterial Activity:
Various tetrazole derivatives have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. ekb.egnih.govresearchgate.netisfcppharmaspire.comekb.egbiointerfaceresearch.com Studies on novel 1,5-disubstituted tetrazole derivatives have shown significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. nih.gov For instance, certain tetrazole-imide hybrids exhibited potent antimicrobial activity, with minimum inhibitory concentration (MIC) values in some cases surpassing that of the reference drug, ciprofloxacin. nih.gov The introduction of specific substituents on the tetrazole or an associated phenyl ring has been shown to modulate the antibacterial potency. nih.gov Some synthesized tetrazole derivatives have demonstrated good antimicrobial action against Gram-positive and Gram-negative bacteria, though they were inactive against fungi like Aspergillus fumigatus and Candida albicans in the same study. ekb.eg
| Compound Type | Target Microorganism | Key Findings | Reference |
| Tetrazole-pyrrolidine derivatives | Candida albicans | Induced necrotic cell death via membrane interaction. | nih.gov |
| 1,5-Disubstituted tetrazole-imides | Gram-positive and Gram-negative bacteria | Some derivatives showed higher activity than ciprofloxacin. | nih.gov |
| 1,5-Disubstituted tetrazole derivatives | Staphylococcus aureus, Escherichia coli | Showed significant inhibitory effects. | nih.gov |
| Various tetrazole derivatives | Gram-positive and Gram-negative bacteria | Demonstrated good antimicrobial action. | ekb.eg |
Anti-inflammatory Properties
The anti-inflammatory potential of tetrazole derivatives has been explored through various mechanisms. A notable approach involves the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes that regulate inflammatory and pain pathways. nih.govbenthamdirect.comeurekaselect.comresearchgate.net A series of novel tetrazole derivatives were designed as dual sEH/FAAH inhibitors. nih.govbenthamdirect.comeurekaselect.comresearchgate.net Several of these compounds demonstrated potent inhibition of both enzymes and significantly reduced paw edema in a carrageenan-induced inflammation model in vivo, indicating strong anti-inflammatory effects. nih.govbenthamdirect.comresearchgate.net
In silico studies and molecular docking have been used to understand the interaction of these derivatives with the catalytic sites of the enzymes. nih.govbenthamdirect.com Furthermore, some pyrrolidine derivatives have been investigated for their effects on cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Anticonvulsant Activity Assessment
The central nervous system activity of tetrazole and pyrrolidine derivatives has been a subject of investigation, with a focus on their potential as anticonvulsant agents. nih.govnih.govresearchgate.netnih.govnih.govif-pan.krakow.plmdpi.commdpi.comsemanticscholar.org Studies on various 5-substituted 1H-tetrazoles have demonstrated significant anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models in mice. researchgate.net For example, certain 5-(o-tolyl)-1H-tetrazole derivatives have shown potent activity against maximal electroshock (MES)-induced seizures with a high protective index, suggesting a favorable safety profile. nih.gov
Similarly, novel pyrrolidin-2-one derivatives have been evaluated for their anticonvulsant properties. nih.gov Some of these compounds were found to be active in both MES and PTZ-induced seizure models, with their mechanism potentially linked to interactions with serotonergic or α1-adrenergic receptors, as well as GABA-ergic activity. nih.gov The broad-spectrum anticonvulsant properties of certain pyrrolidine-2,5-dione derivatives have also been reported. nih.govmdpi.com
| Compound Class | Seizure Model | Key Findings | Reference |
| 5-Substituted 1H-tetrazoles | Pentylenetetrazole (PTZ)-induced | Revealed significant anticonvulsant activity. | researchgate.net |
| 5-(o-Tolyl)-1H-tetrazole derivatives | Maximal electroshock (MES)-induced | Showed important anticonvulsant activity and low neurotoxicity. | nih.gov |
| Pyrrolidin-2-one derivatives | MES and PTZ-induced | Demonstrated anticonvulsant activity, possibly via serotonergic or GABA-ergic pathways. | nih.gov |
| Pyrrolidine-2,5-dione derivatives | MES and PTZ-induced | Exhibited broad-spectrum anticonvulsant properties. | nih.govmdpi.com |
Receptor Binding and Modulation Studies
The structural features of tetrazole derivatives make them suitable candidates for interacting with various biological receptors. One area of significant interest has been their potential as angiotensin II AT1 receptor antagonists, which are crucial in the management of hypertension. researchgate.net A study focused on 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin II receptor antagonists. researchgate.net
Enzyme Inhibition Mechanisms
Beyond their receptor-mediated effects, tetrazole derivatives have been identified as inhibitors of several key enzymes involved in various pathological processes. nih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgnih.gov
Urease Inhibition: Urease is an enzyme that plays a role in infections caused by bacteria such as Helicobacter pylori. nih.govfrontiersin.org Several studies have demonstrated the urease inhibitory potential of tetrazole derivatives. researchgate.netresearchgate.netnih.gov A series of tetrazole derivatives containing pyrrole-2,5-dione groups exhibited remarkable inhibitory potential against urease, with some compounds showing significantly higher activity than the standard inhibitor, thiourea. researchgate.netresearchgate.net
DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication and are well-established targets for antibacterial agents. nih.govnih.govnih.gov Novel 1,5-disubstituted tetrazole derivatives have been shown to inhibit S. aureus DNA gyrase and topoisomerase IV. nih.govnih.gov Molecular docking studies have supported these findings by elucidating the binding modes of these compounds within the active sites of the enzymes. nih.govnih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition: As mentioned in the context of anti-inflammatory properties, sEH is a target for managing inflammation and cardiovascular diseases. mdpi.com Tetrazole derivatives have been successfully designed as potent sEH inhibitors. nih.govbenthamdirect.comeurekaselect.comresearchgate.net
| Enzyme Target | Compound Class | Key Findings | Reference |
| Urease | Tetrazole-pyrrole-2,5-dione derivatives | Showed remarkable inhibitory potential, surpassing standard inhibitors. | researchgate.netresearchgate.net |
| DNA Gyrase and Topoisomerase IV | 1,5-Disubstituted tetrazoles | Acted as inhibitors, with binding modes confirmed by docking studies. | nih.govnih.gov |
| Soluble Epoxide Hydrolase (sEH) | Novel tetrazole derivatives | Demonstrated potent dual inhibition of sEH and FAAH. | nih.govbenthamdirect.comresearchgate.net |
Other Investigated Biological Effects
The pharmacological investigation of tetrazole derivatives extends beyond the aforementioned activities, with studies exploring their potential in oncology and allergology.
Anticancer Activity: The antiproliferative effects of tetrazole-containing compounds have been evaluated against various cancer cell lines. scispace.commdpi.commdpi.comrsc.org For instance, novel (tetrazol-5-yl)methylindole derivatives and their acyclic C-nucleoside analogs have been synthesized and assessed for their anticancer activity. scispace.com In other research, 5-pyridyl-tetrazol-1-yl-indole derivatives were designed as tubulin polymerization inhibitors and showed potent antiproliferative activity against glioblastoma cells. mdpi.com Copper(II) complexes incorporating 5-methyl-1H-tetrazole have also demonstrated cytotoxic activity against several tumor cell lines. rsc.org
Antiallergic Potential: While less extensively studied, the structural characteristics of some tetrazole derivatives suggest potential applications in managing allergic conditions. This remains an area for future research.
Applications in Asymmetric Catalysis and Organocatalysis
1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- as a Chiral Organocatalyst
1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-, more commonly referred to in the literature by its parent structure, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, has emerged as a powerful chiral organocatalyst. Its structure, featuring a secondary amine characteristic of pyrrolidine-based catalysts and a tetrazole ring as a carboxylic acid bioisostere, allows it to operate through enamine and iminium ion catalysis, akin to proline. This dual activation capability is fundamental to its function in promoting a wide array of asymmetric transformations. The catalyst's chiral scaffold effectively controls the stereochemical outcome of these reactions, leading to the preferential formation of one enantiomer of the product.
Development as Proline Surrogates and Bioisosteric Analogues in Asymmetric Reactions
The development of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole and its derivatives was largely driven by the need to overcome certain drawbacks associated with proline catalysis, most notably its poor solubility in many common organic solvents. nih.gov Proline-catalyzed reactions often necessitate the use of polar aprotic solvents like DMSO or DMF. By replacing the carboxylic acid group of proline with a tetrazole ring, a bioisosteric analogue is created. nih.gov This substitution maintains a similar pKa value, crucial for the catalytic activity, while significantly enhancing the catalyst's solubility in a broader range of organic solvents, including non-polar ones. This improved solubility profile allows for reactions to be conducted under a wider variety of conditions, often leading to improved yields, shorter reaction times, and easier product isolation. nih.gov Consequently, these tetrazole derivatives are considered superior proline surrogates in many asymmetric reactions. nih.gov
Catalytic Efficacy in Specific Asymmetric Transformations (e.g., Michael Addition, Aldol (B89426) Reaction, α-Fluorination)
The versatility of 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- as an organocatalyst is demonstrated by its successful application in several key C-C and C-X bond-forming reactions.
The asymmetric Michael addition of ketones to nitroalkenes is a powerful tool for the enantioselective synthesis of γ-nitro carbonyl compounds. (S)-5-(pyrrolidin-2-yl)-1H-tetrazole has proven to be a highly effective catalyst for this transformation, affording high yields and excellent stereoselectivities.
Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole
| Donor (Ketone) | Acceptor (Nitroolefin) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
|---|---|---|---|---|---|---|---|
| Cyclohexanone | trans-β-nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 99 |
| Acetone | trans-β-nitrostyrene | 10 | Toluene | 48 | 85 | - | 96 |
| Cyclopentanone | trans-β-nitrostyrene | 10 | CH2Cl2 | 72 | 91 | 96:4 | 98 |
In the realm of asymmetric aldol reactions , this catalyst efficiently promotes the reaction between ketones and aldehydes to furnish chiral β-hydroxy ketones. These products are valuable building blocks in the synthesis of complex molecules. The catalyst has demonstrated high levels of diastereo- and enantiocontrol across a range of substrates.
Table 2: Asymmetric Aldol Reaction Catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole
| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
|---|---|---|---|---|---|---|---|
| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | Toluene | 24 | 98 | 99:1 | 99 |
| Acetone | 4-Nitrobenzaldehyde | 20 | Dioxane | 48 | 93 | - | 86 |
| Cyclohexanone | Benzaldehyde | 10 | CH2Cl2 | 48 | 90 | 95:5 | 97 |
Furthermore, the catalyst has been successfully employed in the asymmetric α-fluorination of aldehydes . This reaction provides access to optically active α-fluoro aldehydes, which are important precursors for the synthesis of fluorinated pharmaceuticals and agrochemicals. Using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI), the catalyst delivers the desired products with high enantioselectivity.
Table 3: Asymmetric α-Fluorination of Aldehydes Catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole
| Aldehyde | Fluorinating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| Propanal | NFSI | 20 | CH2Cl2 | 12 | 85 | 95 |
| Hexanal | NFSI | 20 | Toluene | 24 | 88 | 96 |
| 3-Phenylpropanal | NFSI | 20 | CH2Cl2 | 18 | 90 | 97 |
Mechanistic Insights into Organocatalytic Cycles Involving Tetrazole-Pyrrolidine Systems
The catalytic cycle of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole in these transformations is believed to proceed through a mechanism analogous to that of proline, primarily involving the formation of a key enamine intermediate. nih.gov
The cycle is initiated by the reaction of the secondary amine of the pyrrolidine (B122466) ring with a carbonyl compound (a ketone or an aldehyde) to form a nucleophilic enamine. This step involves the acidic tetrazole moiety, which facilitates the dehydration process. The enamine then attacks the electrophilic partner in the reaction (e.g., a nitroalkene in a Michael addition, an aldehyde in an aldol reaction, or an electrophilic fluorine source).
The stereoselectivity of the reaction is dictated by the chiral environment created by the catalyst in the transition state. The bulky tetrazole group, in conjunction with the rigid pyrrolidine ring, effectively shields one face of the enamine, directing the electrophile to attack from the less sterically hindered face. For instance, in the aldol reaction, the transition state is often depicted by the Houk-List model, where the tetrazole group participates in a hydrogen-bonding network that orients the reacting partners, leading to high stereocontrol.
Computational studies have suggested that the presence of the tetrazole ring, as opposed to a carboxylic acid, can influence the stability of intermediates and transition states, contributing to the observed differences in reactivity and selectivity compared to proline. nih.gov Following the key bond-forming step, the resulting intermediate is hydrolyzed to release the chiral product and regenerate the catalyst, thus completing the catalytic cycle.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, HOMO/LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-, such studies would provide valuable information about its molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. However, at present, there are no published studies that provide these specific calculations for 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-.
Molecular Docking and Ligand-Receptor Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-) into the active site of a target receptor (typically a protein). This method helps in predicting the binding affinity and mode of interaction, providing insights into the compound's potential biological activity. Successful docking studies rely on the availability of the three-dimensional structure of the target receptor. A comprehensive search of the scientific literature did not yield any molecular docking studies specifically involving 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- as a ligand.
Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and to more accurately estimate binding affinities between a ligand and its receptor. For 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures. When in complex with a biological target, MD simulations can refine the static picture provided by molecular docking, offering a more realistic representation of the binding process and a more rigorous calculation of the binding free energy. To date, no molecular dynamics simulation studies have been published for this specific compound.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Lead Optimization
In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug development for lead optimization, as they help to identify candidates with favorable drug-like properties. Parameters such as aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes are typically evaluated. While numerous software and web-based tools are available for ADME prediction, no specific in silico ADME profiling data for 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- has been reported in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities. As there is a lack of reported biological activity data for a series of compounds that includes 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-, no QSAR models have been developed for this specific chemical scaffold.
Future Perspectives and Emerging Research Directions
Innovation in Green and Sustainable Synthetic Methodologies
The future synthesis of 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. Traditional methods for the N-alkylation of tetrazoles often rely on hazardous reagents and solvents, generating significant waste. Emerging research, however, points toward more environmentally benign and efficient synthetic routes.
One promising avenue is the adoption of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. Mechanochemical N-alkylation of tetrazoles has been shown to offer improved regioselectivity and can be more sustainable compared to conventional solution-phase methods. acs.orgacs.org This approach could provide a direct and cleaner route to 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- from its N-H precursor.
Discovery of Novel Biological Targets and Therapeutic Applications
The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, recognized as a bioisostere for the carboxylic acid group, which can enhance metabolic stability and other physicochemical properties. nih.govbeilstein-journals.orglifechemicals.com Consequently, tetrazole-containing compounds have been investigated for a wide array of therapeutic applications, including as anticancer, antibacterial, antiviral, antifungal, and antihypertensive agents. beilstein-journals.orgtandfonline.comnih.govnih.gov
For 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-, the combination of the chiral pyrrolidine (B122466) ring and the N-methylated tetrazole creates a unique structural motif with significant potential for novel drug discovery. The pyrrolidine scaffold is a common feature in many biologically active compounds, and its stereochemistry can be crucial for target recognition and binding.
Future research is expected to explore the therapeutic potential of this compound across a range of disease areas. For instance, tetrazole derivatives have shown promise as antimicrobial agents by targeting bacterial enzymes like DNA topoisomerase IV and gyrase. nih.gov The specific stereochemistry of the pyrrolidinyl group could be exploited to design highly selective inhibitors. Similarly, the role of tetrazoles in targeting tubulin for anticancer applications is an active area of research, where the compound could serve as a scaffold for developing new microtubule destabilizers. researchgate.net Other potential applications that warrant investigation, based on the activities of related tetrazole compounds, include the development of agents for treating diabetes, Alzheimer's disease, and various inflammatory conditions. tandfonline.comnih.govresearchgate.net
| Potential Therapeutic Area | Potential Biological Target |
| Antimicrobial | DNA Topoisomerase IV, DNA Gyrase |
| Anticancer | Tubulin, Protein Kinases |
| Antidiabetic | Protein Tyrosine Phosphatase 1B (PTP1B) |
| Neurodegenerative Diseases | Enzymes involved in Alzheimer's pathology |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes |
Expansion of Applications in Enantioselective Catalysis
The unmethylated analog of the title compound, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, has been successfully employed as an organocatalyst, serving as a more soluble and sometimes more efficient alternative to proline in various asymmetric transformations. researchgate.net These reactions, including aldol (B89426), Mannich, and Michael addition reactions, are fundamental for the construction of chiral molecules. organic-chemistry.orgnih.gov The N-methylation of the tetrazole ring in 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- introduces a modification that could fine-tune its catalytic activity and selectivity.
Future research in this area will likely focus on several key aspects. Firstly, a systematic evaluation of the methylated catalyst in a broader range of asymmetric reactions is needed to understand the impact of the methyl group on its performance. This could lead to the discovery of new applications where this specific catalyst offers superior results in terms of yield, enantioselectivity, and substrate scope. organic-chemistry.org
Secondly, there is a growing interest in immobilizing organocatalysts on solid supports to facilitate their recovery and reuse, a key principle of green chemistry. Developing methods to heterogenize 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]- on materials such as ionic liquids or polymers could enhance its practical utility in both academic and industrial settings. mdpi.com This would allow for the development of more sustainable and cost-effective catalytic processes.
Finally, the exploration of novel, more complex transformations catalyzed by this compound is a promising research direction. This could include cascade reactions where multiple bonds are formed in a single operation with high stereocontrol, providing rapid access to complex and valuable chiral building blocks.
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, from catalyst design to drug discovery. nih.govunsw.edu.auresearchgate.net For a molecule like 1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-, these computational tools offer powerful new approaches to accelerate its development and explore its potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
